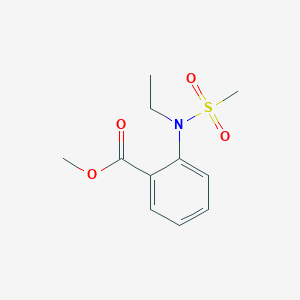
Methyl 2-(N-ethylmethanesulfonamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(N-ethylmethanesulfonamido)benzoate is an organic compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the amino group is substituted with an ethylmethanesulfonamido group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
The synthesis of Methyl 2-(N-ethylmethanesulfonamido)benzoate typically involves the following steps:
Starting Material: The synthesis begins with methyl 2-aminobenzoate.
Sulfonation: The amino group of methyl 2-aminobenzoate is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form methyl 2-(methanesulfonamido)benzoate.
Alkylation: The resulting product is then alkylated with ethyl iodide to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
Methyl 2-(N-ethylmethanesulfonamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Methyl 2-(N-ethylmethanesulfonamido)benzoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(N-ethylmethanesulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
相似化合物的比较
Methyl 2-(N-ethylmethanesulfonamido)benzoate can be compared with other similar compounds, such as:
Methyl 2-(N-methylmethanesulfonamido)benzoate: This compound has a similar structure but with a methyl group instead of an ethyl group on the sulfonamide nitrogen.
Methyl 2-(N-ethylsulfonamido)benzoate: This compound lacks the methanesulfonyl group, making it less polar and potentially less reactive.
Methyl 2-(N-ethylamino)benzoate: This compound lacks the sulfonamide group, which may result in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
生物活性
Methyl 2-(N-ethylmethanesulfonamido)benzoate (C11H15NO4S) is a compound of significant interest due to its diverse biological activities. This article explores its chemical structure, biological properties, and potential applications based on various research findings.
Chemical Structure
This compound is characterized by a methoxycarbonyl group attached to a benzene ring, with a sulfonamide functional group that enhances its biological activity. The structural formula can be represented as follows:
The compound exhibits a distorted tetrahedral geometry around the sulfur atom, which plays a crucial role in its interaction with biological targets .
Biological Activity
1. Antimicrobial Properties
Research has indicated that derivatives of methyl benzoate compounds, including this compound, possess notable antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. In one study, it was reported that certain sulfonamide derivatives demonstrated effective antibacterial activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 10 µg/mL .
2. Enzyme Inhibition
The compound has been identified as an inhibitor of serine proteases, which are critical in numerous biological processes including inflammation and immune response. Specifically, it has been shown to inhibit human leukocyte elastase and porcine pancreatic elastase, suggesting potential therapeutic applications in conditions characterized by excessive protease activity .
Table 1: Summary of Biological Activities
Case Study: Antibacterial Activity
In a controlled laboratory setting, this compound was tested against several strains of bacteria. The results indicated that at concentrations of 5 µg/mL, the compound effectively inhibited the growth of multiple strains of Staphylococcus aureus, including MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the potential utility of this compound as an alternative therapeutic agent in treating resistant bacterial infections .
属性
IUPAC Name |
methyl 2-[ethyl(methylsulfonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-4-12(17(3,14)15)10-8-6-5-7-9(10)11(13)16-2/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLROIUFAUJYHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













